molecular formula C8H4Cl2F2O B13404055 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride

Katalognummer: B13404055
Molekulargewicht: 225.02 g/mol
InChI-Schlüssel: RNPZVHICWXPYEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H4Cl2F2O. It is a derivative of benzoyl chloride, featuring chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride typically involves the chlorination and fluorination of a methylbenzoyl precursor. One common method is the reaction of 5-chloro-2,3-difluoro-4-methylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5-Chloro-2,3-difluoro-4-methylbenzoic acid+SOCl25-Chloro-2,3-difluoro-4-methylbenzoyl chloride+SO2+HCl\text{5-Chloro-2,3-difluoro-4-methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Chloro-2,3-difluoro-4-methylbenzoic acid+SOCl2​→5-Chloro-2,3-difluoro-4-methylbenzoyl chloride+SO2​+HCl

This method ensures the conversion of the carboxylic acid group to the acyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceutical Research: In the development of potential drug candidates.

    Material Science: In the synthesis of polymers and advanced materials.

    Agricultural Chemistry: As an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the 5-chloro-2,3-difluoro-4-methylbenzoyl group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-2,3-difluorobenzoyl chloride
  • 4-Chloro-2,3-difluoro-5-methylbenzoyl chloride
  • 2,3-Difluoro-4-methylbenzoyl chloride

Uniqueness

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both chlorine and fluorine atoms on the benzene ring can also affect its electronic properties and reactivity compared to similar compounds .

Eigenschaften

Molekularformel

C8H4Cl2F2O

Molekulargewicht

225.02 g/mol

IUPAC-Name

5-chloro-2,3-difluoro-4-methylbenzoyl chloride

InChI

InChI=1S/C8H4Cl2F2O/c1-3-5(9)2-4(8(10)13)7(12)6(3)11/h2H,1H3

InChI-Schlüssel

RNPZVHICWXPYEC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C(=C1F)F)C(=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.